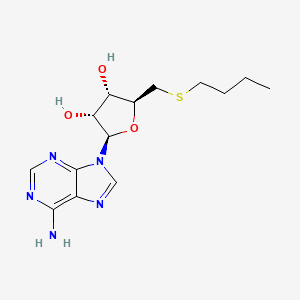
5'-S-Butyl-5'-thioadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((butylthio)methyl)tetrahydrofuran-3,4-diol is a complex organic compound with significant interest in various scientific fields. This compound features a purine base attached to a tetrahydrofuran ring, with a butylthio group and multiple hydroxyl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((butylthio)methyl)tetrahydrofuran-3,4-diol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diol precursors.
Introduction of the Purine Base: The purine base is usually introduced via nucleophilic substitution reactions.
Attachment of the Butylthio Group: This step involves thiolation reactions, often using butylthiol as the reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((butylthio)methyl)tetrahydrofuran-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the purine base or the tetrahydrofuran ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while substitution can introduce various functional groups.
Scientific Research Applications
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((butylthio)methyl)tetrahydrofuran-3,4-diol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((butylthio)methyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound can inhibit or activate enzymes, affecting biochemical pathways.
Receptors: It may bind to cellular receptors, modulating signal transduction pathways.
DNA/RNA: The purine base allows it to interact with nucleic acids, potentially affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: Lacks the butylthio group, affecting its reactivity and applications.
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(methylthio)methyl)tetrahydrofuran-3,4-diol: Contains a methylthio group instead of a butylthio group, altering its chemical properties.
Properties
CAS No. |
38716-39-1 |
|---|---|
Molecular Formula |
C14H21N5O3S |
Molecular Weight |
339.42 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(butylsulfanylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H21N5O3S/c1-2-3-4-23-5-8-10(20)11(21)14(22-8)19-7-18-9-12(15)16-6-17-13(9)19/h6-8,10-11,14,20-21H,2-5H2,1H3,(H2,15,16,17)/t8-,10-,11-,14-/m1/s1 |
InChI Key |
YIZBUJZFFMODRY-IDTAVKCVSA-N |
Isomeric SMILES |
CCCCSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
CCCCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


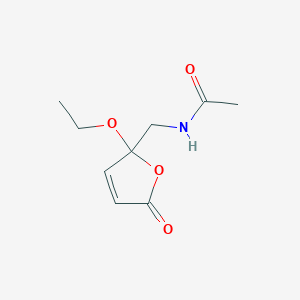
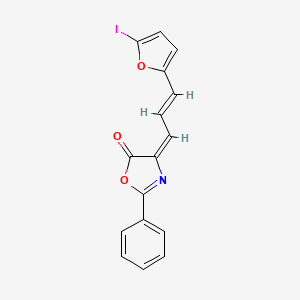
![4-THia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6,6'-[(6,7-dihydro-7-oxo-2,9a(5aH)-dibenzofurandiyl)bis[(1-oxo-2,1-ethanediyl)imino]]bis[3,3-dimethyl-7-oxo-, dimethyl ester, [2S-[2alpha,5alpha,6beta[5aS*,9aS*(2'R*,5'S*,6'S*)]]]-](/img/structure/B12900801.png)
![1-(2,4-Diamino-7-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone](/img/structure/B12900802.png)


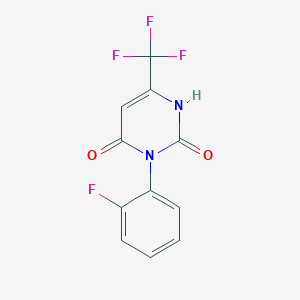
![1-{4-[(Trifluoromethyl)sulfanyl]-1H-pyrrol-2-yl}ethan-1-one](/img/structure/B12900807.png)
![N-[(3S)-1-Benzylpyrrolidin-3-yl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12900814.png)

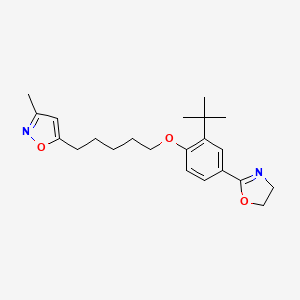
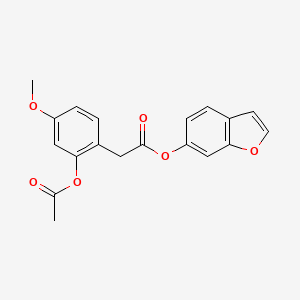
![3-(1-Benzothiophen-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900852.png)
![2-(Dibenzo[b,d]furan-3-ylamino)benzoic acid](/img/structure/B12900874.png)
